![molecular formula C22H22BrNO5 B214418 5-bromo-1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214418.png)
5-bromo-1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has been widely studied for its potential pharmacological properties, including its use as a therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of 5-bromo-1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound may exert its pharmacological effects by modulating various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is that the compound is synthetic and may not accurately reflect the properties of natural compounds.
Future Directions
There are several potential future directions for research on 5-bromo-1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. These include further studies on its pharmacological properties, including its potential as a therapeutic agent for various diseases. Additionally, research could be conducted on the compound's mechanism of action and its effects on various signaling pathways in cells. Finally, studies could be conducted to determine the optimal dosage and administration of the compound for therapeutic use.
Synthesis Methods
The synthesis of 5-bromo-1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 5-bromo-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Scientific Research Applications
The compound 5-bromo-1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential pharmacological properties. It has been shown to have anticancer, anti-inflammatory, and antioxidant activities.
properties
Product Name |
5-bromo-1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
---|---|
Molecular Formula |
C22H22BrNO5 |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
5-bromo-1-butyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C22H22BrNO5/c1-2-3-8-24-17-6-5-15(23)12-16(17)22(27,21(24)26)13-18(25)14-4-7-19-20(11-14)29-10-9-28-19/h4-7,11-12,27H,2-3,8-10,13H2,1H3 |
InChI Key |
FJJCNOQBKWLTQE-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCCO4)O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCCO4)O |
Origin of Product |
United States |
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